molecular formula C10H15ClN2O B2938654 N-(2-aminophenyl)butanamide;hydrochloride CAS No. 2253640-44-5

N-(2-aminophenyl)butanamide;hydrochloride

Cat. No.: B2938654
CAS No.: 2253640-44-5
M. Wt: 214.69
InChI Key: RQKRUULFCXOFTI-UHFFFAOYSA-N
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Description

N-(2-aminophenyl)butanamide;hydrochloride: is a chemical compound that belongs to the class of organic compounds known as fatty amides. These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine. This compound is often used as a versatile small molecule scaffold in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminophenyl)butanamide;hydrochloride typically involves the reaction of 2-aminophenylamine with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-aminophenyl)butanamide;hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-substituted amides or other derivatives.

Scientific Research Applications

Chemistry: N-(2-aminophenyl)butanamide;hydrochloride is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(2-aminophenyl)butanamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular functions.

Comparison with Similar Compounds

  • N-(2-aminophenyl)acetamide
  • N-(2-aminophenyl)propionamide
  • N-(2-aminophenyl)hexanamide

Comparison: N-(2-aminophenyl)butanamide;hydrochloride is unique due to its specific butanamide structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for specific applications in research and industry.

Biological Activity

N-(2-aminophenyl)butanamide;hydrochloride, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological effects.

Chemical Structure and Properties

This compound is characterized by the presence of an amine and an amide functional group, which significantly influence its biological interactions. The compound's structure allows it to engage with various biological targets, making it a candidate for therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, one study reported IC50 values indicating that the compound effectively inhibits proliferation in MCF7 (breast cancer) and Caco2 (colon cancer) cell lines:

Cell LineIC50 (µM)
MCF7230 ± 10
Caco2250 ± 10

These values suggest that this compound has a promising profile as an anticancer agent, particularly when compared to standard treatments like cisplatin, which has known side effects .

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest. Flow cytometry analysis revealed that treatment with this compound leads to a significant increase in cells at the G2/M phase, indicating that it effectively disrupts normal cell cycle progression:

Cell Cycle PhaseControl (%)Treated (%)
G0/G15224
S2322
G2/M2355

This data suggests that the compound may trigger apoptotic pathways, as evidenced by DNA fragmentation assays showing distinct DNA laddering in treated cells .

Additional Biological Activities

This compound also exhibits other biological activities beyond anticancer effects. For example, compounds with similar structural motifs have been associated with antimicrobial, anti-inflammatory, and antioxidant properties . These attributes expand the potential therapeutic applications of this compound in treating various diseases.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models. In one notable study involving Ehrlich Ascites Carcinoma (EAC) in mice, the compound demonstrated significant tumor reduction with minimal hepatotoxicity and nephrotoxicity at effective doses. This highlights its potential as a safer alternative to conventional chemotherapeutics .

Properties

IUPAC Name

N-(2-aminophenyl)butanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-2-5-10(13)12-9-7-4-3-6-8(9)11;/h3-4,6-7H,2,5,11H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKRUULFCXOFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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